Butylhydrazine

Physicochemical characterization Process safety Volatility ranking

Butylhydrazine (n-butylhydrazine, CAS 3530-11-8) is a monoalkylhydrazine with the molecular formula C₄H₁₂N₂ and a molecular weight of 88.15 g·mol⁻¹. It belongs to the class of hydrazine derivatives in which one hydrogen atom of the parent hydrazine is replaced by an n-butyl group, conferring distinct physicochemical properties including a boiling point of 152.4 °C, vapor pressure of 3.5 mmHg at 25 °C, and a predicted ACD/LogP of 0.54.

Molecular Formula C4H12N2
Molecular Weight 88.15 g/mol
CAS No. 3530-11-8
Cat. No. B1329735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButylhydrazine
CAS3530-11-8
Molecular FormulaC4H12N2
Molecular Weight88.15 g/mol
Structural Identifiers
SMILESCCCCNN
InChIInChI=1S/C4H12N2/c1-2-3-4-6-5/h6H,2-5H2,1H3
InChIKeyXKLVLDXNZDIDKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butylhydrazine (CAS 3530-11-8): Core Physicochemical and Regulatory Profile for Informed Procurement


Butylhydrazine (n-butylhydrazine, CAS 3530-11-8) is a monoalkylhydrazine with the molecular formula C₄H₁₂N₂ and a molecular weight of 88.15 g·mol⁻¹ . It belongs to the class of hydrazine derivatives in which one hydrogen atom of the parent hydrazine is replaced by an n-butyl group, conferring distinct physicochemical properties including a boiling point of 152.4 °C, vapor pressure of 3.5 mmHg at 25 °C, and a predicted ACD/LogP of 0.54 . The compound is primarily supplied as the free base (density 0.823 g·cm⁻³) or as the hydrochloride salt (CAS 56795-65-4) for enhanced stability and ease of handling [1]. Regulatory classification as a hydrazine derivative imposes specific shipping, storage, and workplace exposure requirements that vary by jurisdiction [2].

Why Monoalkylhydrazines Are Not Interchangeable: The Case for Specifying Butylhydrazine (CAS 3530-11-8)


Monoalkylhydrazines (methyl-, ethyl-, propyl-, and butylhydrazine) share a common hydrazine functional group but diverge substantially in volatility, lipophilicity, metabolic fate, and carcinogenic potency as a function of alkyl chain length [1]. The hepatic microsomal enzyme system converts each monoalkylhydrazine to its corresponding alkane—methane, ethane, propane, and n-butane, respectively—with similar enzymatic rates (ca. 20 mμmoles/120 min/10 mg microsomal protein), but the physicochemical properties of the parent compounds vary systematically, affecting airborne exposure risk, partitioning behavior in multi-phase reaction systems, and organ-specific toxicological profiles [2]. Consequently, substituting butylhydrazine with a shorter-chain analog without adjusting for differences in vapor pressure, boiling point, carcinogenic potency (TD50), or target organ specificity can compromise experimental reproducibility, alter toxicological endpoints, or invalidate safety assessments [3]. The quantitative evidence below establishes where butylhydrazine occupies a distinct position within the monoalkylhydrazine series.

Butylhydrazine (CAS 3530-11-8) Differential Evidence: Head-to-Head and Cross-Study Quantitative Comparisons Against Closest Monoalkylhydrazine Analogs


Boiling Point Elevation Reduces Volatile Loss and Improves Process Control Relative to Shorter-Chain Monoalkylhydrazines

Butylhydrazine exhibits the highest boiling point among straight-chain monoalkylhydrazines, measured at 152.4 °C at 760 mmHg, which is 64.9 °C higher than methylhydrazine, 44.5 °C higher than ethylhydrazine, and 22.3 °C higher than propylhydrazine . This progressive elevation with increasing chain length directly reflects stronger intermolecular van der Waals forces and translates to reduced evaporative loss during ambient-temperature handling and distillation operations.

Physicochemical characterization Process safety Volatility ranking

Vapor Pressure Reduction Minimizes Inhalation Exposure Risk Relative to Lower Monoalkylhydrazines

Butylhydrazine has a predicted vapor pressure of 3.5 ± 0.3 mmHg at 25 °C, which is approximately 18-fold lower than methylhydrazine (63.6 mmHg), 7.6-fold lower than ethylhydrazine (26.6 mmHg), and 2.8-fold lower than propylhydrazine (9.9 mmHg) at the same temperature . The monotonic decrease in vapor pressure with increasing alkyl chain length follows the Trouton–Hildebrand correlation and directly governs the equilibrium headspace concentration above the liquid.

Occupational hygiene Inhalation toxicology Vapor hazard assessment

Higher LogP Enhances Membrane Permeability and Organic-Phase Partitioning vs More Polar Monoalkylhydrazines

The ACD/LogP (octanol–water partition coefficient) of butylhydrazine is 0.54, substantially exceeding that of methylhydrazine (−1.05), ethylhydrazine (−0.52), propylhydrazine (0.01), and hydrazine (0.67, experimental) [1]. The positive LogP value indicates that butylhydrazine partitions preferentially into organic phases, in contrast to the shorter-chain analogs which reside predominantly in aqueous compartments. The difference of 1.59 log units vs methylhydrazine corresponds to a ~39-fold higher octanol:water partition coefficient.

Lipophilicity Drug design Liquid-liquid extraction ADME prediction

Carcinogenic Potency (TD50) of Butylhydrazine Is Intermediate Within the Monoalkylhydrazine Series, Enabling Risk-Stratified Study Design

In the Carcinogenic Potency Database, n-butylhydrazine hydrochloride exhibits a mouse TD50 of 12.1 mg·kg⁻¹·day⁻¹ (harmonic mean, lung target), positioning it as approximately half as potent a carcinogen as ethylhydrazine·HCl (TD50 6.56 mg·kg⁻¹·day⁻¹) and methylhydrazine (TD50 7.55 mg·kg⁻¹·day⁻¹), but approximately 3.8-fold more potent than propylhydrazine·HCl (TD50 45.5 mg·kg⁻¹·day⁻¹) and 4.1-fold less potent than hydrazine (TD50 2.93 mg·kg⁻¹·day⁻¹) [1][2][3][4][5].

Carcinogenicity Toxicology Risk assessment CPDB

Butylhydrazine Induces Only Lung Tumors in Mice, Offering Greater Target-Organ Selectivity Than Methylhydrazine (Liver + Lung) or Ethylhydrazine (Lung + Vascular)

According to the Carcinogenic Potency Database, n-butylhydrazine·HCl induces tumors exclusively in the lung of Swiss mice following lifetime oral administration, whereas methylhydrazine induces tumors in both liver and lung, ethylhydrazine·HCl targets lung and the vascular system, and hydrazine affects lung, liver, nasal cavity, large intestine, stomach, and thyroid across different species [1][2][3][4]. In the direct comparison study by Toth et al. (1975), lung tumor incidence was 53% in butylhydrazine-treated mice and 49% in propylhydrazine-treated mice, versus 22% in untreated controls, confirming the lung-specific carcinogenic effect [5].

Organ-specific carcinogenesis Tumor target profile Experimental toxicology

Metabolic Conversion to n-Butane Enables Specific GC-Headspace Detection of Butylhydrazine Exposure Distinct from Other Monoalkylhydrazines

Rat hepatic microsomal preparations convert butylhydrazine specifically to n-butane at a rate of approximately 20 mμmoles/120 min/10 mg microsomal protein, while the same enzyme system produces methane from methylhydrazine, ethane from ethylhydrazine, and propane from propylhydrazine [1][2]. In intact rats, administration of 0.3–0.5 mmoles of n-butylhydrazine resulted in exhalation of n-butane with a 5–10% yield of the administered dose [1]. The GC retention index of butylhydrazine on a non-polar OV-101 capillary column is 822, as documented in the NIST Chemistry WebBook, providing an additional analytical differentiator [3].

Metabolic biomarker Gas chromatography Biomonitoring Alkane exhalation

Optimal Research and Industrial Application Scenarios for Butylhydrazine (CAS 3530-11-8) Based on Quantified Differentiation


Synthetic Chemistry Requiring Reduced Volatility and Higher Boiling Point for Ambient-Temperature Operations

In synthetic protocols involving open-vessel addition, reflux at moderate temperatures, or distillative purification of hydrazine intermediates, butylhydrazine's boiling point of 152.4 °C—substantially above that of methylhydrazine (87.5 °C) and ethylhydrazine (107.9 °C)—minimizes evaporative loss and reduces the risk of forming flammable vapor mixtures . Its flash point of ~48.6 °C further enhances process safety compared to methylhydrazine (flash point −8.3 °C), which can autoignite on air exposure. Researchers performing hydrazone formation, pyrazole cyclocondensation, or N-alkylation reactions benefit from improved mass balance and reduced need for excess reagent to compensate for volatility losses .

Cell-Based or Tissue-Penetration Assays Requiring Enhanced Membrane Permeability

For intracellular target engagement studies, prodrug design, or cell-based phenotypic screening where passive diffusion across lipid bilayers is rate-limiting, butylhydrazine's ACD/LogP of 0.54 provides roughly 39-fold higher octanol:water partitioning than methylhydrazine (LogP −1.05) . This property is particularly advantageous when the hydrazine warhead must reach cytosolic targets, as the butyl chain facilitates traversal of the phospholipid membrane while retaining the nucleophilic hydrazine –NH–NH₂ motif for covalent target engagement.

Lung-Specific Carcinogenesis Models Minimizing Confounding Multi-Organ Toxicity

Investigators developing lung adenoma/adenocarcinoma models or testing chemopreventive agents against pulmonary carcinogenesis should preferentially select butylhydrazine over methylhydrazine or ethylhydrazine because the CPDB-confirmed exclusive lung tumor target profile eliminates concurrent liver (methylhydrazine) or vascular (ethylhydrazine) tumor burdens that complicate histological evaluation and statistical analysis . The established tumor incidence of 53% at 0.0125% in drinking water provides a reproducible benchmark for power calculations in study design [1].

Biomonitoring and Occupational Exposure Assessment via Specific Alkane Exhalation

Occupational health programs monitoring worker exposure to hydrazine derivatives can exploit butylhydrazine's unique metabolic conversion to n-butane for non-invasive breath analysis. Unlike methylhydrazine (which yields methane, a ubiquitous endogenous gas) or ethylhydrazine (which yields ethane, also produced by lipid peroxidation), n-butane is absent from human breath under normal physiological conditions, enabling unambiguous detection of butylhydrazine exposure by GC-headspace or selected-ion flow tube mass spectrometry (SIFT-MS) . The NIST-documented GC retention index of 822 on OV-101 provides a validated reference for analytical method development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butylhydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.